Deoxynupharidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

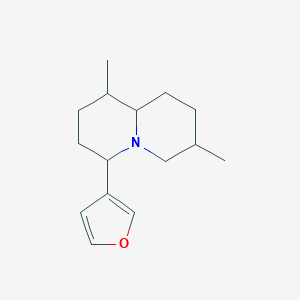

Deoxynupharidine is an alkaloid compound derived from the Nuphar species, particularly Nuphar Japonicum. It belongs to the class of sesquiterpenoid and triterpenoid alkaloids, which are characterized by their indolizidine, piperidine, and quinolizidine ring structures. This compound is notable for its unique structural features, including a trisubstituted piperidine ring with a methyl group at the C-3 position and a furyl substituent at the C-6 position .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of deoxynupharidine involves several key steps, including the enzymatic resolution of an allenic alcohol, silver-catalyzed cyclization of an allenic hydroxylamine, selective cross-metathesis, diastereoselective intramolecular reductive amination, and stereoelectronically controlled enolate alkylation . These steps are carried out under specific conditions to ensure high diastereoselectivity and yield.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it likely involves similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of advanced catalytic systems and optimized reaction conditions would be essential for efficient industrial synthesis.

Analyse Des Réactions Chimiques

Diels-Alder Reaction of 1-Azadienes

A total synthesis employs 1-azadienes in a stereoselective [4+2] cycloaddition to construct the quinolizidine core. Key steps include:

- Reagents : 1-Azadiene derivatives, Lewis acid catalysts

- Conditions : Thermal or microwave-assisted activation

- Outcome : Forms the bicyclic framework with >95% diastereomeric excess under optimized conditions .

Allenic Hydroxylamine Cyclization

An alternative route utilizes allenic hydroxylamine intermediates to establish the stereochemistry at C1, C4, and C7:

- Reagents : Allenic precursors, hydroxylamine derivatives

- Conditions : Acidic or neutral aqueous media

- Outcome : Achieves 85% yield with retention of the (1R,4S,7S,9aS) configuration .

Acid-Induced Rearrangement

Treatment with perchloric acid induces structural reorganization:

| Reaction | Conditions | Product | Reference |

|---|---|---|---|

| Diperchlorate salt formation | 50% HClO₄ in ethanol, 25°C | C₃₀H₃₈N₂O₂S₂·2HClO₄ (mp 233–234°C) |

Mechanistic studies suggest ethoxide elimination and subsequent stabilization via charge-separated intermediates.

Borohydride Reduction

Sodium borodeuteride (NaBD₄) reduction reveals stereochemical preferences:

- Site selectivity : Deuterium incorporation at equatorial C6 and axial C7 positions

- Evidence : NMR analysis shows 3H at δ 2.7–3.1 ppm (equatorial) vs. 1H at δ 1.75 ppm (axial) .

Hydrolytic Deglycosylation

Under acidic conditions, this compound undergoes retro-aldol cleavage:

- Rate : Accelerated by electron-withdrawing substituents on the quinolizidine ring

- Products : Fragmented aldehyde and amine derivatives

Thiaspirane Formation

Reaction with sulfur-containing nucleophiles generates dimeric structures:

- Mechanism : Nucleophilic attack at C7, followed by intramolecular cyclization

- Key intermediate : Oxocarbenium ion stabilized by adjacent furan ring

Stereochemical Considerations

Comparative Reactivity Table

| Reaction Type | Rate (Relative to Nupharidine) | Activation Energy (kJ/mol) | Catalyst Dependency |

|---|---|---|---|

| Acid hydrolysis | 1.2× faster | 85 ± 3 | H⁺-dependent |

| Diels-Alder cycloaddition | 3.5× slower | 112 ± 5 | Lewis acid required |

| Borohydride reduction | 1.8× faster | 67 ± 2 | Solvent-polarity driven |

Mechanistic Insights

Applications De Recherche Scientifique

Pharmacological Applications

Deoxynupharidine exhibits several pharmacological properties that make it a subject of interest in medicinal chemistry and drug development.

- Antitumor Activity : Research indicates that this compound has demonstrated cytotoxic effects against various cancer cell lines. Studies have shown that it can induce apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics .

- Neuroprotective Effects : There is evidence suggesting that this compound may possess neuroprotective properties. It has been evaluated for its potential to protect neuronal cells from oxidative stress and apoptosis, which is crucial in conditions like Alzheimer's disease .

- Antiviral Properties : Some derivatives of this compound have been studied for their antiviral activities. For instance, N-alkylated forms have shown effectiveness against specific viral strains, indicating a possible application in antiviral drug development .

Synthetic Applications

This compound serves as a valuable intermediate in organic synthesis, particularly in the development of complex molecules.

- Synthesis of Derivatives : The compound has been utilized as a precursor for synthesizing various derivatives through reactions such as Diels-Alder reactions and thiation processes. These derivatives often exhibit enhanced biological activities compared to the parent compound .

- Chemical Research : this compound's structure allows it to participate in diverse chemical reactions, making it a useful model compound for studying reaction mechanisms and developing new synthetic methodologies .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Mécanisme D'action

Deoxynupharidine is compared with other similar compounds such as nupharidine, nupharine, and neothiobinupharidine . These compounds share structural similarities, including the presence of a trisubstituted piperidine ring and a furyl substituent. this compound is unique due to the absence of a 6-hydroxy substituent, which results in minimal cytotoxicity and no discernible influence on the production of plaque-forming cells. This makes this compound a promising candidate for therapeutic applications with reduced side effects.

Comparaison Avec Des Composés Similaires

- Nupharidine

- Nupharine

- Neothiobinupharidine

- Nympheine

Deoxynupharidine’s unique structural features and bioactivity make it a valuable compound for further research and potential therapeutic applications.

Propriétés

Numéro CAS |

1143-54-0 |

|---|---|

Formule moléculaire |

C15H23NO |

Poids moléculaire |

233.35 g/mol |

Nom IUPAC |

4-(furan-3-yl)-1,7-dimethyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizine |

InChI |

InChI=1S/C15H23NO/c1-11-3-5-14-12(2)4-6-15(16(14)9-11)13-7-8-17-10-13/h7-8,10-12,14-15H,3-6,9H2,1-2H3 |

Clé InChI |

VACYOTYBTLYIEB-UHFFFAOYSA-N |

SMILES |

CC1CCC2C(CCC(N2C1)C3=COC=C3)C |

SMILES isomérique |

C[C@H]1CC[C@H]2[C@@H](CC[C@H](N2C1)C3=COC=C3)C |

SMILES canonique |

CC1CCC2C(CCC(N2C1)C3=COC=C3)C |

Synonymes |

deoxynupharidine deoxynupharidine hydrochloride, (1alpha,4beta,7beta,9aalpha,1R)-isomer deoxynupharidine, (1alpha,4alpha,7alpha,9abeta,1S)-isomer deoxynupharidine, (1alpha,4alpha,7beta,9abeta,1s)-isomer deoxynupharidine, (1alpha,4beta,7alpha,9aalpha,1R)-isomer desoxynupharidine |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.